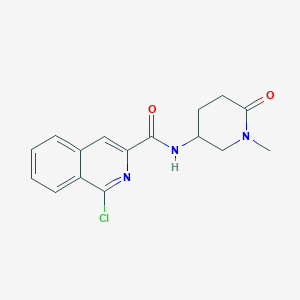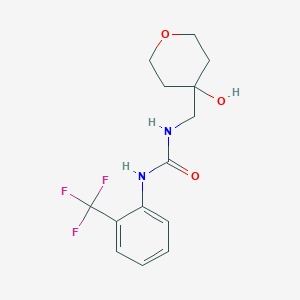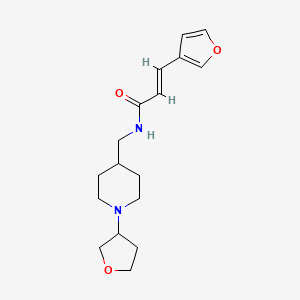
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide, also known as TFPAM, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Formation and Mitigation Strategies
Formation in Food Products
Acrylamide is formed in food through the Maillard reaction, which involves reducing sugars and amino acids under heat. It's prevalent in fried potato products, coffee, bakery products, and cereals, raising concerns due to its potential health risks (Friedman, 2003; Taeymans et al., 2004).
Mitigation Strategies
Various strategies have been explored to reduce acrylamide levels in food, from modifying cooking processes and temperatures to utilizing asparaginase enzyme treatments. These approaches aim to lessen acrylamide formation while maintaining food quality and safety (Friedman & Levin, 2008; Pedreschi et al., 2014).
Toxicity and Health Risks
- Neurotoxicity and Carcinogenicity: Acrylamide has been identified as a neurotoxin and a probable human carcinogen, leading to extensive research into its effects and how exposure from both occupational settings and food consumption can be mitigated (Pennisi et al., 2013; Exon, 2006).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(2-1-15-5-9-21-12-15)18-11-14-3-7-19(8-4-14)16-6-10-22-13-16/h1-2,5,9,12,14,16H,3-4,6-8,10-11,13H2,(H,18,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHCPBXSUPBKQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

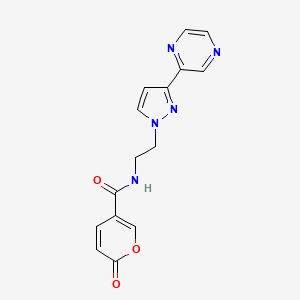


![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)
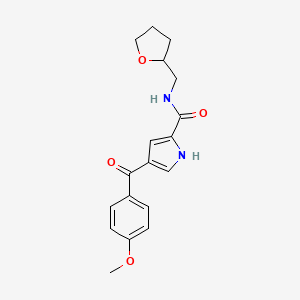
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)
![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)
![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
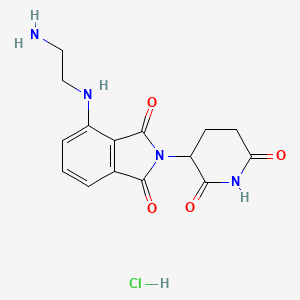
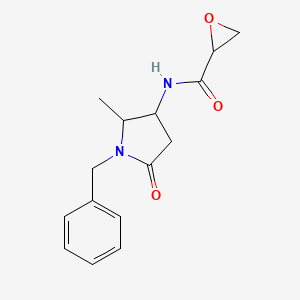
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
